molecular formula C19H27Cl2NO3 B3109422 Tert-butyl 3-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)piperidine-1-carboxylate CAS No. 172734-66-6

Tert-butyl 3-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)piperidine-1-carboxylate

Cat. No.: B3109422
CAS No.: 172734-66-6
M. Wt: 388.3 g/mol
InChI Key: XMLFYXFWHUWIKQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the 3,4-dichlorophenyl group: This step often involves a substitution reaction using a halogenated benzene derivative.

    Addition of the hydroxypropyl group: This can be done through an alkylation reaction using a propyl halide.

    Protection of the carboxylate group: The tert-butyl group is typically introduced using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxypropyl group can undergo oxidation to form a ketone or carboxylic acid.

    Reduction: The dichlorophenyl group can be reduced to a phenyl group under suitable conditions.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Nucleophiles: Ammonia, thiols, alkoxides.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for conditions like pain, inflammation, or neurological disorders.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Tert-butyl 3-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)piperidine-1-carboxylate likely involves its interaction with specific molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets, leading to its observed biological effects. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperidine-1-carboxylate, 3-(3,4-dichlorophenyl)piperidine.

    Phenyl derivatives: Compounds like 3,4-dichlorophenylpropylamine.

Uniqueness

Tert-butyl 3-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other similar compounds. Its tert-butyl group provides steric hindrance, potentially affecting its binding affinity and selectivity for molecular targets.

Properties

IUPAC Name

tert-butyl 3-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27Cl2NO3/c1-18(2,3)25-17(24)22-10-4-8-19(13-22,9-5-11-23)14-6-7-15(20)16(21)12-14/h6-7,12,23H,4-5,8-11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLFYXFWHUWIKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CCCO)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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